3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride
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Overview
Description
3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride is an organic compound with the molecular formula C10H11ClF3N It is a derivative of aniline, where the aniline ring is substituted with a trifluoromethyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction to form the cyclopropyl ring.
Introduction of the trifluoromethyl group: This step involves the introduction of the trifluoromethyl group (-CF3) onto the cyclopropyl ring. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Coupling with aniline: The final step involves coupling the trifluoromethylcyclopropyl intermediate with aniline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The aniline ring can undergo substitution reactions, where the hydrogen atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or activation of specific enzymes or receptors, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)aniline: This compound is similar but lacks the cyclopropyl group.
3-(trifluoromethyl)phenylamine: Another similar compound with different substituents on the aniline ring, leading to variations in chemical properties and applications.
Uniqueness
The presence of both the trifluoromethyl and cyclopropyl groups in 3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride makes it unique. These groups confer distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications, particularly in drug design and materials science.
Properties
CAS No. |
2763758-50-3 |
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Molecular Formula |
C10H11ClF3N |
Molecular Weight |
237.65 g/mol |
IUPAC Name |
3-[1-(trifluoromethyl)cyclopropyl]aniline;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9(4-5-9)7-2-1-3-8(14)6-7;/h1-3,6H,4-5,14H2;1H |
InChI Key |
QJSVOYJKDVPHFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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